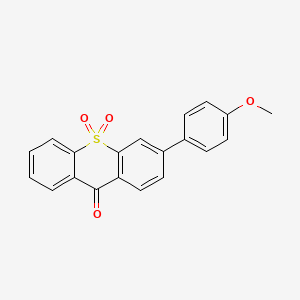
8-(2,4-Difluorophenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2,4-Difluorophenyl)quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and chemical stability of the compound, making it a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,4-Difluorophenyl)quinoline typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as molecular iodine or zinc oxide can be employed to facilitate the reaction under milder conditions .
化学反応の分析
Types of Reactions: 8-(2,4-Difluorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the fluorinated positions under basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
科学的研究の応用
8-(2,4-Difluorophenyl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Fluorinated quinolines, including this compound, are investigated for their potential as antibacterial, antiviral, and anticancer agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 8-(2,4-Difluorophenyl)quinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. The fluorine atoms enhance the compound’s ability to penetrate cell membranes and bind to its targets more effectively .
類似化合物との比較
- 7-Fluoroquinoline
- 6-Fluoro-2-cyanoquinoline
- 4-Fluoroquinoline
Comparison: 8-(2,4-Difluorophenyl)quinoline is unique due to the presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring. This specific substitution pattern can significantly influence its chemical reactivity and biological activity compared to other fluorinated quinolines. For instance, the dual fluorination may enhance its binding affinity to certain enzymes or receptors, making it a more potent inhibitor or ligand .
特性
CAS番号 |
849416-81-5 |
|---|---|
分子式 |
C15H9F2N |
分子量 |
241.23 g/mol |
IUPAC名 |
8-(2,4-difluorophenyl)quinoline |
InChI |
InChI=1S/C15H9F2N/c16-11-6-7-12(14(17)9-11)13-5-1-3-10-4-2-8-18-15(10)13/h1-9H |
InChIキー |
XUVGTJGSAXLLRK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C3=C(C=C(C=C3)F)F)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



silane](/img/structure/B14187046.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)

![2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14187061.png)

![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)
![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)
![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)

![Triethyl{[(4R)-non-1-en-4-yl]oxy}silane](/img/structure/B14187104.png)
![4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14187107.png)

![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)
